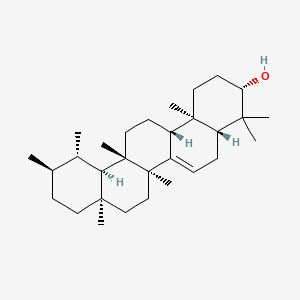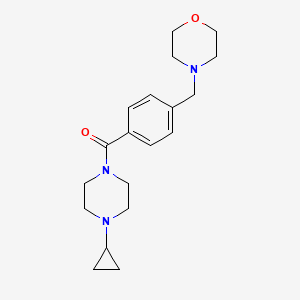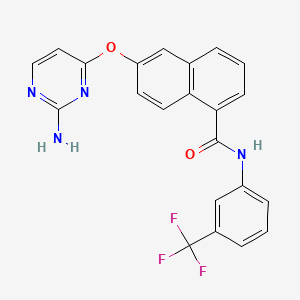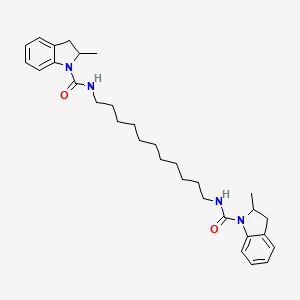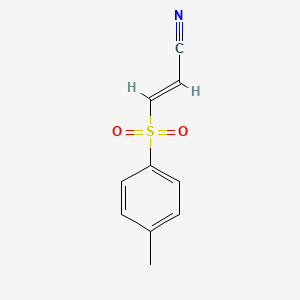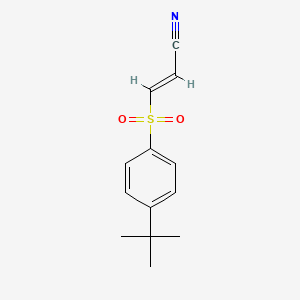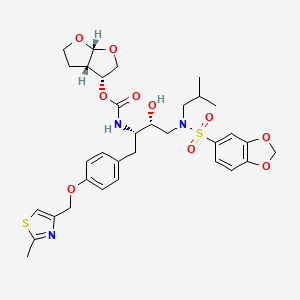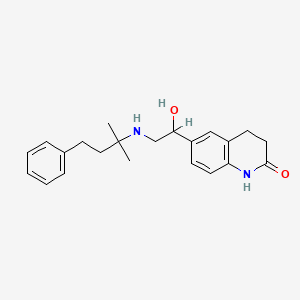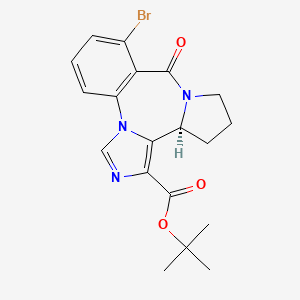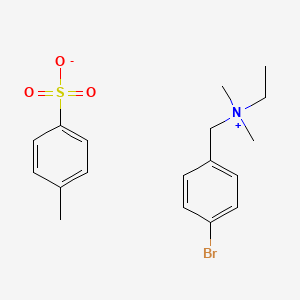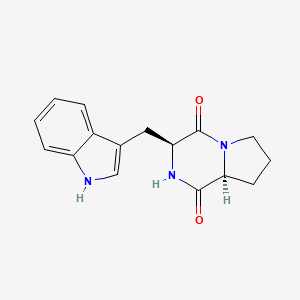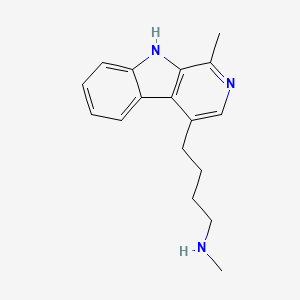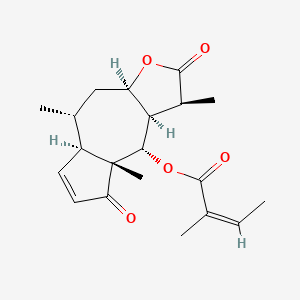![molecular formula C9H12 B1667845 Bicyclo[6.1.0]non-2-yne, cis- CAS No. 76832-30-9](/img/structure/B1667845.png)
Bicyclo[6.1.0]non-2-yne, cis-
Vue d'ensemble
Description
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . It’s also known as a copper-free click chemistry probe that enables highly efficient and completely orthogonal bioconjugation to complex macromolecules including peptides, nucleic acids, and proteins, including monoclonal antibodies .
Synthesis Analysis
The synthesis of an oxidized analogue, BCN acid, has been described. This involves facile functionalization via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis
The molecular formula of Bicyclo[6.1.0]non-2-yne is C9H12 . It is a strained-alkyne scaffold, which is a key feature contributing to its reactivity.Chemical Reactions Analysis
Bicyclo[6.1.0]non-2-yne is known for its role in bio-orthogonal reactions. These reactions take advantage of reactive groups that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant .Physical And Chemical Properties Analysis
The average mass of Bicyclo[6.1.0]non-2-yne is 120.192 Da, and its monoisotopic mass is 120.093903 Da . It is sufficiently stable to be used in an aqueous environment and is reactive enough not to necessitate the addition of a catalyst .Applications De Recherche Scientifique
Reactivity and Additions :
- Baxter and Garratt (1971) discussed the reactivity of cis-Bicyclo[6.1.0]nonatriene with dienophiles and dienes, highlighting its reaction behavior as if it were the valence isomer tricyclo[4,3,0,07,9]nona-2,4-diene, and also forming adducts with tetracyanoethylene and benzyne (Baxter & Garratt, 1971).
- SasakiTadashi et al. (1972) studied the electrophilic addition to cis-Bicyclo[6.1.0]nonatriene, resulting in a cis-bisazide via a bishomotropylium or cyclopentadienyl cation intermediate (SasakiTadashi, Kanematsu, & Yukimoto, 1972).
Synthesis and Stabilization :
- Rady et al. (2021) described the synthesis of Bicyclo[6.1.0]nonyne carboxylic acid, an oxidized analogue of BCN alcohol, used for creating more stable molecular probes (Rady et al., 2021).
- Deganello et al. (1973) explored the stabilization of highly reactive cyclic polyolefins by coordination to iron carbonyls, using cis-bicyclo[6.1.0]nona-2,4,6-triene (Deganello, Maltz, & Kozarich, 1973).
Molecular Structure and Properties :
- Antony‐Mayer and Meier (1988) performed MNDO calculations on cis-Bicyclo[6.1.0]nonine to investigate its diastereomeric conformations and used NMR measurements for experimental verification (Antony‐Mayer & Meier, 1988).
- Corbally et al. (1978) determined the standard enthalpies of formation for both cis- and trans-bicyclo[6.1.0]nonane, finding that the trans-fused isomer is more stable than the cis-isomer (Corbally, Perkins, Carson, Laye, & Steele, 1978).
Palladium-Catalyzed Reactions :
- Shu, Jia, and Ma (2009) discussed a palladium-catalyzed three-component cascade cyclization reaction involving cis-fused bicyclo[4.3.0]nonenes (Shu, Jia, & Ma, 2009).
- Albelo and Rettig (1972) reported on the synthesis of dichloro-cis,cis-1,5-cyclononadienepalladium(II) from bicyclo[6.1.0]non-4-ene, highlighting the process involving cyclopropyl C–C and C–H bond cleavages (Albelo & Rettig, 1972).
Orientations Futures
The use of Bicyclo[6.1.0]non-2-yne in bio-orthogonal reactions has vast applications, from the labeling of biomolecules to the detection and quantification of reactive metabolites, or the controlled liberation of an active substance . Its use in the field of antibody-drug conjugates has resulted in targeted cancer therapeutics that are more effective and better tolerated . Future research may continue to explore its potential in these and other applications.
Propriétés
IUPAC Name |
bicyclo[6.1.0]non-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXYHVTBXDKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC2C#CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[6.1.0]non-2-yne, cis- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




